molecular formula C13H10BrNO3 B14005937 N-(4-bromophenyl)-2,4-dihydroxybenzamide CAS No. 52189-57-8

N-(4-bromophenyl)-2,4-dihydroxybenzamide

Cat. No.: B14005937
CAS No.: 52189-57-8
M. Wt: 308.13 g/mol
InChI Key: CGPJMDREOOLNOL-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2,4-dihydroxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with hydroxyl groups at positions 2 and 4 of the benzene ring and a 4-bromophenyl moiety attached via an amide linkage. These features enhance its interaction with biological targets, such as enzymes or receptors, and modulate physicochemical properties like solubility and stability .

Properties

CAS No.

52189-57-8

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

N-(4-bromophenyl)-2,4-dihydroxybenzamide

InChI

InChI=1S/C13H10BrNO3/c14-8-1-3-9(4-2-8)15-13(18)11-6-5-10(16)7-12(11)17/h1-7,16-17H,(H,15,18)

InChI Key

CGPJMDREOOLNOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dihydroxybenzamide typically involves the following steps:

    Bromination: The starting material, 4-bromoaniline, is prepared by brominating aniline using bromine in the presence of a catalyst such as iron or aluminum chloride.

    Amidation: The brominated aniline is then reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and bromo substituents (e.g., 2,4-dichloro in ) increase electrophilicity, enhancing interactions with nucleophilic biological targets. Methoxy groups (e.g., 2,4-dimethoxy in ) improve lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl groups.
  • Fluorine Incorporation : The 2-fluoro substituent in enhances metabolic stability and bioavailability, a common strategy in drug design.

Spectroscopic and Physicochemical Properties

NMR and IR Spectral Signatures

  • This compound : Expected IR peaks at ~3344 cm⁻¹ (N-H stretch) and 1641 cm⁻¹ (C=O amide). Hydroxyl groups show broad O-H stretches ~3071 cm⁻¹, similar to analogs like N-(3-hydroxy-1,4-dioxonaphthalenyl)benzamide .
  • N-(4-Bromo-2-fluorophenyl)-2,4-dimethoxybenzamide : Distinct ¹H NMR signals for methoxy groups (~3.8 ppm) and aromatic protons adjacent to fluorine (δ ~7.2–7.3 ppm) .

Solubility and Melting Points

  • Hydroxyl-substituted derivatives (e.g., dihydroxybenzamides) generally exhibit higher aqueous solubility than methoxy or chloro analogs. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide has a melting point of 167°C , whereas methoxy-rich analogs (e.g., ) typically melt at higher temperatures (>200°C) due to crystalline packing.

Cytotoxicity and Antiparasitic Effects

  • Trypanosoma brucei Inhibition: The dichloro analog () demonstrates notable activity, likely due to chloro groups enhancing membrane permeability and target binding.
  • Antioxidant Capacity : Dihydroxy derivatives scavenge hydroxyl radicals effectively, as seen in analogs with IC50 values ≤25 µg/mL in hydroxyl radical assays .

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